molecular formula C6H12O3 B12001152 Hexitol, 1,5-anhydro-2,6-dideoxy- CAS No. 53951-42-1

Hexitol, 1,5-anhydro-2,6-dideoxy-

Cat. No.: B12001152
CAS No.: 53951-42-1
M. Wt: 132.16 g/mol
InChI Key: UXUFMKFUJJLWKM-UHFFFAOYSA-N
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Description

Hexitol, 1,5-anhydro-2,6-dideoxy-, is a modified sugar molecule that has garnered interest in various scientific fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexitol, 1,5-anhydro-2,6-dideoxy-, typically involves the reaction of 3,4-di-O-acetyl-D-xylal with methyl magnesium bromide. This reaction produces 2,3-di-O-acetyl-1,5-anhydro-4,6-dideoxy-D-arabino-hexitol and 2,3-di-O-acetyl-1,5-anhydro-4,6-dideoxy-L-xylo-hexitol . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexitol, 1,5-anhydro-2,6-dideoxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include triphenylphosphine, dioxane, and aqueous acetic acid. The conditions often involve controlled temperatures and specific pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triphenylphosphine and dioxane can produce a mixture of compounds, including 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol .

Mechanism of Action

The mechanism by which Hexitol, 1,5-anhydro-2,6-dideoxy-, exerts its effects involves its incorporation into nucleic acids. The phosphorylated 1,5-anhydrohexitol backbone allows for stable helical structures, which can hybridize with natural nucleic acids. This stability is crucial for its function as an antisense construct and in gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • Altritol nucleic acid (ANA)
  • 3′-fluorohexitol nucleic acid (FHNA)
  • Cyclohexene nucleic acid (CeNA)
  • 2′-fluoro cyclohexene nucleic acid (F-CeNA)

Uniqueness

Hexitol, 1,5-anhydro-2,6-dideoxy-, stands out due to its unique ability to form highly stable duplexes with RNA, making it superior to its analogs in certain applications. Its stability and resistance to nuclease degradation further enhance its potential for therapeutic and research applications .

Properties

CAS No.

53951-42-1

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-methyloxane-3,4-diol

InChI

InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3

InChI Key

UXUFMKFUJJLWKM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CCO1)O)O

Origin of Product

United States

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